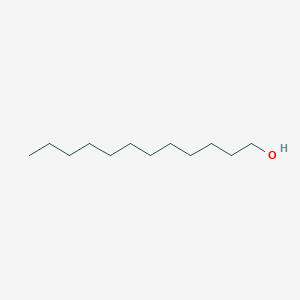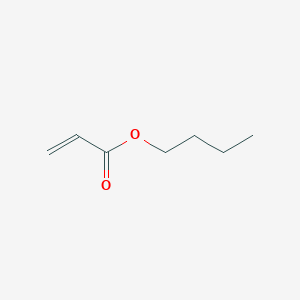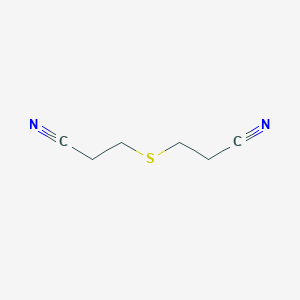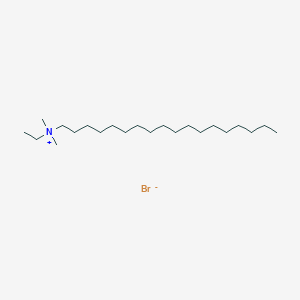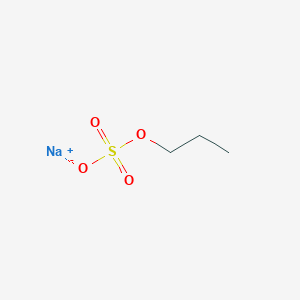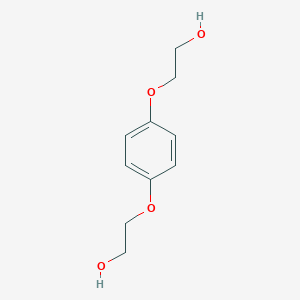
肉桂酸甲酯
描述
Cinnamyl formate is an α,β-unsaturated ester with the molecular formula C₁₀H₁₀O₂. It is known for its pleasant balsamic aroma and is commonly used as a flavoring agent and fragrance ingredient . The compound is characterized by its colorless to slightly yellow liquid form and is insoluble in water but soluble in most organic solvents .
科学研究应用
Cinnamyl formate has a wide range of applications in scientific research:
作用机制
Target of Action
Cinnamyl formate is a derivative of cinnamic acid and is primarily used as a flavoring agent and a fragrance ingredient . It belongs to the family of cinnamyl derivatives, which are known for their antimicrobial activity . The primary targets of cinnamyl formate are likely to be microbial cells, particularly their cell membranes .
Mode of Action
Studies on similar cinnamyl derivatives suggest that these compounds interact directly with the cell membrane of microbes . For instance, certain cinnamyl derivatives have been found to interact with ergosterol, a component of fungal cell membranes, leading to disruption of the membrane structure .
Biochemical Pathways
Cinnamyl formate is likely to affect the integrity of microbial cell membranes, thereby disrupting essential biochemical pathways within the cell . This disruption can lead to cell death, providing the compound with its antimicrobial properties.
Result of Action
The primary result of cinnamyl formate’s action is its antimicrobial effect, which is achieved through the disruption of microbial cell membranes . This leads to the death of the microbes, thereby preventing their growth and proliferation.
Action Environment
The efficacy and stability of cinnamyl formate can be influenced by various environmental factors. For instance, the compound’s antimicrobial activity may vary depending on the specific strain of microbe and the environmental conditions, such as pH and temperature . Additionally, the compound’s stability may be affected by factors such as light, heat, and storage conditions .
准备方法
Cinnamyl formate can be synthesized through several methods:
Esterification of Cinnamyl Alcohol with Formic Acid: This method involves the direct esterification of cinnamyl alcohol with formic acid.
Reaction with Mixed Formic Anhydride and Acetic Anhydride: Another method involves the reaction of cinnamyl alcohol with a mixture of formic anhydride and acetic anhydride.
These methods typically require controlled reaction conditions to ensure high yield and purity of the product.
化学反应分析
Cinnamyl formate undergoes various chemical reactions, including:
Hydrogenation: Selective hydrogenation of cinnamyl formate can lead to the formation of cinnamyl alcohol.
Oxidation: The compound can be oxidized to form cinnamic acid derivatives.
Substitution Reactions: Cinnamyl formate can participate in substitution reactions, where the formate group is replaced by other functional groups.
Common reagents used in these reactions include hydrogen donors like formic acid, oxidizing agents, and various catalysts. The major products formed from these reactions include cinnamyl alcohol, cinnamic acid, and other cinnamic derivatives.
相似化合物的比较
Cinnamyl formate can be compared with other similar compounds such as:
Cinnamyl Alcohol: Both compounds share the cinnamyl group, but cinnamyl alcohol lacks the formate ester group.
Cinnamic Acid: This compound is an oxidized form of cinnamyl alcohol and lacks the ester functionality.
Cinnamaldehyde: This compound contains an aldehyde group instead of the formate ester.
Cinnamyl formate is unique due to its ester functionality, which imparts distinct chemical properties and reactivity compared to its analogs .
属性
IUPAC Name |
3-phenylprop-2-enyl formate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-9-12-8-4-7-10-5-2-1-3-6-10/h1-7,9H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHJXKYRYCUGPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00861714 | |
| Record name | 2-Propen-1-ol, 3-phenyl-, 1-formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00861714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104-65-4 | |
| Record name | Cinnamyl formate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propen-1-ol, 3-phenyl-, 1-formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00861714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Cinnamyl formate primarily studied for, based on the provided research?
A1: Based on the provided papers, Cinnamyl formate is primarily researched for its safety and occurrence as a fragrance ingredient. [, ]
Q2: Is Cinnamyl formate naturally occurring?
A2: Yes, Cinnamyl formate is found naturally in certain foods. For example, it's a constituent of cognac oil. []
Q3: Where can I find detailed safety information on Cinnamyl formate used as a fragrance ingredient?
A3: The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment on Cinnamyl formate, which you can find in their publication. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Bromobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B89620.png)
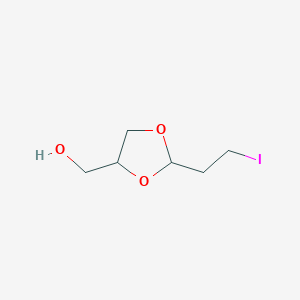


![Benzo[A]indeno[1,2,3-FG]aceanthrylene](/img/structure/B89628.png)
